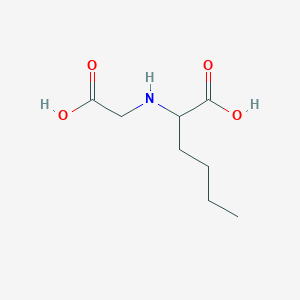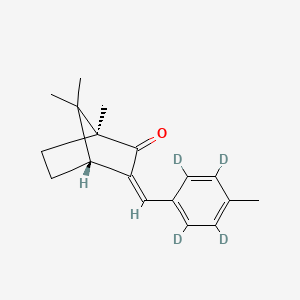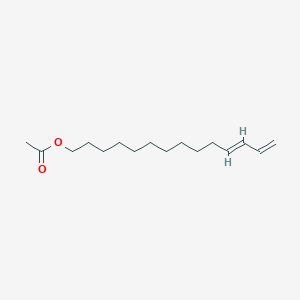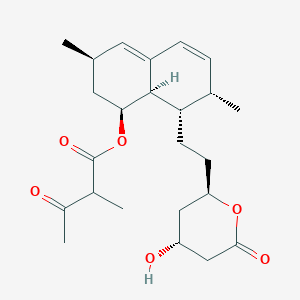
1-Hydroxyhexanoylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxyhexanoylglycine is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the attachment of the amino group to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound is known for its strong basic properties, as indicated by its pKa value .
Métodos De Preparación
The synthesis of 1-Hydroxyhexanoylglycine typically involves the reaction of hexanoyl chloride with glycine in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and advanced purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Hydroxyhexanoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Hydroxyhexanoylglycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which 1-Hydroxyhexanoylglycine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in amino acid metabolism and signaling pathways .
Comparación Con Compuestos Similares
1-Hydroxyhexanoylglycine can be compared with other similar compounds such as hexanoylglycine and other N-acylglycines. These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Hexanoylglycine: Similar in structure but lacks the hydroxyl group, leading to different chemical reactivity and biological functions.
N-acylglycines: A broader class of compounds with varying acyl groups, each exhibiting unique properties and applications.
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(carboxymethylamino)hexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-4-6(8(12)13)9-5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
MBBNCIKYWHIZGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)












